Fabomotizole Fabomotizole Fabomotizole is a member of benzimidazoles.
Brand Name: Vulcanchem
CAS No.: 173352-21-1
VCID: VC0517426
InChI: InChI=1S/C15H21N3O2S/c1-2-20-12-3-4-13-14(11-12)17-15(16-13)21-10-7-18-5-8-19-9-6-18/h3-4,11H,2,5-10H2,1H3,(H,16,17)
SMILES: CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3
Molecular Formula: C15H21N3O2S
Molecular Weight: 307.4 g/mol

Fabomotizole

CAS No.: 173352-21-1

Cat. No.: VC0517426

Molecular Formula: C15H21N3O2S

Molecular Weight: 307.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Fabomotizole - 173352-21-1

Specification

CAS No. 173352-21-1
Molecular Formula C15H21N3O2S
Molecular Weight 307.4 g/mol
IUPAC Name 4-[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine
Standard InChI InChI=1S/C15H21N3O2S/c1-2-20-12-3-4-13-14(11-12)17-15(16-13)21-10-7-18-5-8-19-9-6-18/h3-4,11H,2,5-10H2,1H3,(H,16,17)
Standard InChI Key WWNUCVSRRUDYPP-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3
Canonical SMILES CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3
Appearance Solid powder

Introduction

Fabomotizole, also known by its brand name Afobazole, is an anxiolytic drug that was launched in Russia in the early 2000s. It is primarily used for its anxiolytic and neuroprotective effects without causing sedation or muscle relaxation, which are common side effects of many traditional anxiolytics . Despite its widespread use in Russia, Fabomotizole has not been extensively evaluated outside of this region and remains largely unknown to the global pharmaceutical community.

Mechanism of Action

The exact mechanism of action of Fabomotizole is not fully understood but is believed to involve several pathways:

  • GABAergic Activity: Potential interaction with GABA receptors, though the specifics are unclear.

  • NGF and BDNF Release: It may promote the release of neurotrophic factors like nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), which support neuronal health.

  • Melatonin Receptors: It acts as an antagonist for MT1 and MT3 melatonin receptors.

  • Sigma Receptors: Fabomotizole is thought to have agonistic effects on sigma receptors.

  • Monoamine Oxidase Inhibition: It reversibly inhibits monoamine oxidase A (MAO-A), which could influence serotonin levels .

Clinical Use and Efficacy

Fabomotizole is used to treat generalized anxiety disorders, neurasthenia, adaptation disorders, and sleep disorders related to anxiety. It is also employed in the alleviation of withdrawal symptoms and in complex therapy for various somatic conditions .

Clinical Trials and Comparative Studies

A notable multicenter randomized comparative study compared Fabomotizole (Afobazole) with Diazepam. The results showed that Afobazole was more effective in reducing anxiety symptoms than Diazepam, with a higher proportion of patients experiencing significant improvement in disease severity. Additionally, Afobazole had fewer adverse effects and no withdrawal syndrome was observed, unlike Diazepam .

Adverse Events

Fabomotizole is generally well-tolerated with minimal side effects. In clinical trials, it had significantly fewer adverse events compared to Diazepam, with only 15 reported adverse events in the Afobazole group versus 199 in the Diazepam group .

Neuroprotective Effects

Experiments in rats have shown that Fabomotizole can have beneficial effects in models of ischemic stroke, indicating neuroprotective capabilities .

Interaction with Other Systems

Fabomotizole's interaction with sigma-1 receptors and its effects on mitochondrial monoamine oxidase A activity have been explored, highlighting its complex pharmacological profile .

Data Table: Comparison of Fabomotizole with Diazepam

ParameterFabomotizole (Afobazole)Diazepam
Anxiety ReductionMore effective in reducing anxiety symptomsLess effective
Adverse Events15 reported adverse events199 reported adverse events
Withdrawal SyndromeNo withdrawal syndrome observedWithdrawal syndrome observed in 68% of patients
Disease Severity Reduction72% of patients experienced reduction58% of patients experienced reduction

References:
- Wikipedia: Fabomotizole
- Europe PMC: Results of a multicenter randomized comparative study of diazepam
- Western Sydney University: CHINESE HERBAL MEDICINE FOR INSOMNIA
- TargetMol: Fabomotizole hydrochloride
- PubMed: Results of a multicenter randomized comparative study of diazepam
- Psychiatr Danub: Hydroxyzine, Fabomotizole
- Inxight Drugs: Fabomotizole dihydrochloride
- Ter-Arkhiv: Results of a multicenter randomized comparative study of diazepam

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator